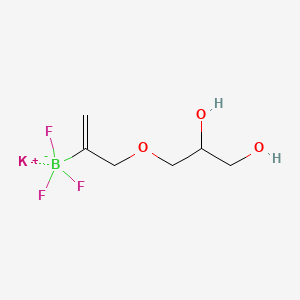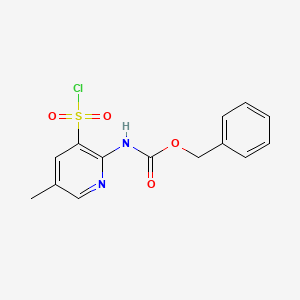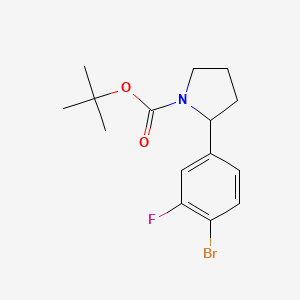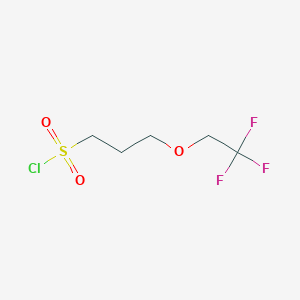
Potassium (3-(2,3-dihydroxypropoxy)prop-1-en-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoroborate in the molecule imparts unique properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide typically involves the reaction of a suitable boronic acid or boronate ester with potassium fluoride and a suitable alkene. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids or esters, while reduction reactions produce borohydrides .
Aplicaciones Científicas De Investigación
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of new biomolecules and as a tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide involves its ability to participate in various chemical reactions, particularly those involving the formation and breaking of carbon-boron bonds. The trifluoroborate group acts as a nucleophile, allowing it to react with electrophiles to form new chemical bonds. This reactivity is facilitated by the presence of a palladium catalyst, which helps to stabilize the reaction intermediates and promote the desired transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
- Potassium trifluoro(3-(pyrrolidin-1-yl)prop-1-en-2-yl)borate
Uniqueness
Potassium [3-(2,3-dihydroxypropoxy)prop-1-en-2-yl]trifluoroboranuide is unique due to its specific structure, which includes a dihydroxypropoxy group. This structural feature imparts unique reactivity and stability to the compound, making it valuable in applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H11BF3KO3 |
|---|---|
Peso molecular |
238.06 g/mol |
Nombre IUPAC |
potassium;3-(2,3-dihydroxypropoxy)prop-1-en-2-yl-trifluoroboranuide |
InChI |
InChI=1S/C6H11BF3O3.K/c1-5(7(8,9)10)3-13-4-6(12)2-11;/h6,11-12H,1-4H2;/q-1;+1 |
Clave InChI |
FHZBPIZEBYATFM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=C)COCC(CO)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)

![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)






